molecular formula C8H11IN2O B6749125 2-[(3-Iodopyridin-2-yl)amino]propan-1-ol

2-[(3-Iodopyridin-2-yl)amino]propan-1-ol

Cat. No.: B6749125
M. Wt: 278.09 g/mol
InChI Key: FEFUHDRGDKTZAN-UHFFFAOYSA-N
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Description

2-[(3-Iodopyridin-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to an amino group and a propanol chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodopyridin-2-yl)amino]propan-1-ol typically involves the reaction of 2-iodopyridine with an appropriate amine and propanol under controlled conditions. One common method includes the reaction of 2-pyridinecarboxylic acid with iodine, followed by amination and subsequent crystallization to purify the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Iodopyridin-2-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Iodopyridin-2-yl)amino]propan-1-ol is unique due to the specific positioning of the iodine atom and the amino group on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds.

Properties

IUPAC Name

2-[(3-iodopyridin-2-yl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c1-6(5-12)11-8-7(9)3-2-4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFUHDRGDKTZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=C(C=CC=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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